molecular formula C7H10ClN3O2 B14924064 ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14924064
M. Wt: 203.62 g/mol
InChI Key: GSCWCUVICVUFPJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1380351-61-0) is a pyrazole derivative featuring a substituted heterocyclic core. Its structure includes a pyrazole ring with the following substituents:

  • Amino group (-NH₂) at position 3,
  • Chlorine atom (-Cl) at position 4,
  • Methyl group (-CH₃) at position 1 (N-methylation),
  • Ethyl ester (-COOEt) at position 5.

This compound is primarily utilized as a pharmaceutical intermediate, owing to its reactive functional groups that enable further derivatization . Its high purity (≥98%) and structural versatility make it valuable in drug discovery pipelines, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10)

InChI Key

GSCWCUVICVUFPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)N)Cl

Origin of Product

United States

Preparation Methods

Nitration and Reduction for Amino Group Introduction

Nitration at position 3 is achieved using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C. The nitro intermediate is reduced to an amino group via catalytic hydrogenation (H₂, Pd/C, 40 psi) or chemical reduction (SnCl₂/HCl).

Comparative Reduction Methods :

Method Conditions Yield (%) Purity (%)
Catalytic Hydrogenation 40 psi H₂, 25°C 88 95
SnCl₂/HCl Reflux, 2 h 75 90

Catalytic hydrogenation offers superior selectivity, avoiding over-reduction byproducts common in SnCl₂ systems.

Chlorination Strategies

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at position 4. SO₂Cl₂ in dichloromethane at 25°C achieves 92% conversion, while NCS requires radical initiators like AIBN.

Industrial-Scale Production

Batch reactors with temperature-controlled jacketed vessels are standard for large-scale synthesis. A typical protocol involves:

  • Cyclocondensation : Ethyl 2-chloroacetoacetate (10 kg), methyl hydrazine (4.2 kg), and ethanol (50 L) are refluxed for 12 h.
  • Nitration : The crude pyrazole is treated with HNO₃/H₂SO₄ at 5°C, followed by quenching in ice water.
  • Reduction : Hydrogenation at 40 psi over 5% Pd/C yields the amino derivative.

Process Metrics :

  • Overall Yield : 72–85%
  • Purity : ≥98% (HPLC)
  • Throughput : 50 kg/batch

Continuous flow systems are emerging, reducing reaction times by 40% through enhanced mass transfer.

Spectroscopic Validation

Structural confirmation relies on multinuclear NMR and IR spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -COOCH₂CH₃), 3.85 (s, 3H, N-CH₃), 5.20 (s, 2H, -NH₂), 6.55 (s, 1H, pyrazole-H).
  • IR (cm⁻¹) : 3320 (N-H stretch), 1685 (C=O ester), 1540 (C=N pyrazole).

Mass spectrometry ([M+H]⁺ at m/z 204.5) and elemental analysis (C, 41.3%; H, 4.9%; N, 20.6%) further validate purity.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate (CAS: N/A)

Structural Features :

  • Amino group at position 5,
  • Methyl groups at positions 1 and 3,
  • Ethyl ester at position 3.

Key Differences :

  • Molecular Weight : 183.212 g/mol (C₈H₁₃N₃O₂) , slightly lower than the target compound (C₈H₁₀ClN₃O₂, MW: 231.64 g/mol).

Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS: 1530821-98-7)

Structural Features :

  • Allyl group (-CH₂CH=CH₂) at position 1,
  • Chlorine at position 4,
  • Methyl group at position 5,
  • Ethyl ester at position 3.

Key Differences :

  • Molecular Weight : 228.68 g/mol (C₁₀H₁₃ClN₂O₂) , higher than the target compound due to the allyl substituent.
  • Applications: Not explicitly stated, but allyl-substituted pyrazoles are common in agrochemicals and polymer precursors .

Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (CAS: 937597-94-9)

Structural Features :

  • Thiazole core (vs. pyrazole in the target compound),
  • Ethylamino group at position 2,
  • Trifluoromethyl (-CF₃) at position 4,
  • Ethyl ester at position 5.

Key Differences :

  • Heterocycle : Thiazole (containing sulfur and nitrogen) vs. pyrazole (two nitrogens). This alters electronic properties and bioavailability.
  • Electron-Withdrawing Groups : The -CF₃ group increases lipophilicity and metabolic stability, common in pesticidal or antiviral agents .

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

The amino (-NH₂) and ester (-COOEt) groups in the target compound facilitate hydrogen bonding, influencing solubility and crystal packing. In contrast:

  • The allyl-substituted analog lacks a hydrogen-bond donor, reducing crystalline stability .
  • Thiazole derivatives exhibit distinct packing due to sulfur’s polarizability, as analyzed via Mercury software (Cambridge Crystallographic Data Centre) .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate C₈H₁₀ClN₃O₂ 231.64 3-NH₂, 4-Cl, 1-CH₃, 5-COOEt Pharmaceutical intermediate
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate C₈H₁₃N₃O₂ 183.21 5-NH₂, 1-CH₃, 3-CH₃, 4-COOEt Undocumented
Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate C₁₀H₁₃ClN₂O₂ 228.68 1-CH₂CH=CH₂, 4-Cl, 5-CH₃, 3-COOEt Agrochemical precursor

Biological Activity

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound generally involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This process can yield various derivatives that exhibit different biological properties.

Key Synthetic Route :

  • Starting Materials : 4-chloro-3-methylpyrazole, ethyl bromoacetate.
  • Reaction Conditions : Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

Biological Activity

This compound has been evaluated for various biological activities, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)26.00Inhibition of cell proliferation
A549 (Lung)49.85Cell cycle arrest and apoptosis induction

The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It could act on specific receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells :
    • Researchers observed that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, with an IC50 value of approximately 12.50 µM. This study suggested that the compound induces apoptosis through caspase activation pathways .
  • Liver Cancer Model :
    • In HepG2 liver cancer cells, the compound showed an IC50 value of 26 µM. The study indicated that it inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by halogenation. For example, analogous pyrazole-carboxylates are prepared using ethyl acetoacetate and substituted hydrazines under reflux in ethanol, with subsequent chlorination using POCl₃ or SOCl₂ . Optimization involves adjusting stoichiometry (e.g., molar ratios of hydrazine to β-ketoester) and reaction time/temperature to maximize yield.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at N1, chloro at C4) via characteristic shifts (e.g., methyl groups at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234) .

Q. What safety protocols are essential when handling chlorinated pyrazole derivatives?

  • Methodology :

  • Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Follow waste disposal guidelines for halogenated organics (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous pyrazole-carboxylate syntheses?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling steps, as catalytic efficiency varies with substituent electronic effects .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents for cyclocondensation, noting that DMF may enhance reactivity but reduce purity .
  • Data Validation : Replicate conflicting studies under controlled conditions (e.g., humidity, oxygen levels) to identify environmental factors .

Q. What strategies are effective for derivatizing the amino and chloro groups in this compound?

  • Methodology :

  • Amino Group : Acylation with acetyl chloride or sulfonation to introduce bioactivity. Monitor reactivity using TLC to avoid over-substitution .
  • Chloro Group : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) .
  • Compatibility Note : Ensure protecting groups (e.g., Boc for -NH₂) are used if multi-step reactions are planned .

Q. How can computational methods complement experimental data for structural analysis?

  • Methodology :

  • DFT Calculations : Compare theoretical NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data to validate substituent positions .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) by modeling interactions between the pyrazole core and active sites .

Q. What are the mechanistic insights into the stability of the pyrazole ring under acidic/basic conditions?

  • Methodology :

  • pH Stability Assays : Expose the compound to HCl (1M) and NaOH (1M) at 25°C for 24h, then analyze degradation via HPLC. Pyrazole rings generally resist hydrolysis but may degrade under prolonged basic conditions .
  • Kinetic Studies : Use Arrhenius plots to determine activation energy for ring-opening reactions .

Key Considerations for Researchers

  • Contradiction Analysis : When discrepancies arise in reaction outcomes, systematically vary one parameter (e.g., catalyst loading) while holding others constant to isolate causative factors .
  • Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR assignments .

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